1-(4-Amino-3-fluoro-2-methylphenyl)ethanone
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Overview
Description
1-(4-Amino-3-fluoro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H10FNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-fluoro-2-methylphenyl)ethanone typically involves the following steps:
Nitration: The starting material, 2-methylacetophenone, undergoes nitration to introduce a nitro group at the para position relative to the acetyl group.
Fluorination: The nitro compound is then subjected to fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the meta position.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-fluoro-2-methylphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
1-(4-Amino-3-fluoro-2-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It can be used in the study of enzyme kinetics and inhibition, particularly for enzymes that interact with aromatic ketones.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-fluoro-2-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The acetyl group can participate in covalent interactions with nucleophilic residues in the active site.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-3-methylphenyl)ethanone: Similar structure but lacks the amino group.
1-(4-Amino-2-methylphenyl)ethanone: Similar structure but lacks the fluorine atom.
1-(4-Amino-3-fluorophenyl)ethanone: Similar structure but lacks the methyl group.
Uniqueness
1-(4-Amino-3-fluoro-2-methylphenyl)ethanone is unique due to the presence of all three substituents (amino, fluoro, and methyl) on the phenyl ring. This combination of substituents can result in unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(4-amino-3-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-5-7(6(2)12)3-4-8(11)9(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
RLCVXZPWXMCEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)C(=O)C |
Origin of Product |
United States |
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